Bedaquiline HCl -

Bedaquiline HCl

Catalog Number: EVT-1534340
CAS Number:
Molecular Formula: C32H32BrClN2O2
Molecular Weight: 591.974
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bedaquiline, also known as TMC207 and R207910, is a diarylquinoline anti-tuberculosis drug, which was discovered by a team led by Koen Andries at Janssen Pharmaceutica. Bedaquiline blocks the proton pump for ATP synthase of mycobacteria. ATP production is required for cellular energy production and its loss leads to cell death, even in dormant or nonreplicating mycobacteria.It is the first member of a new class of drugs called the diarylquinolines. Bedaquiline is bactericidal.
Source and Classification

Bedaquiline hydrochloride is derived from a synthetic process involving complex chemical reactions that yield its active pharmaceutical ingredient. It belongs to the class of compounds known as quinolines, specifically designed to target bacterial infections. The compound's development stemmed from the need for new therapies to combat the rising incidence of drug-resistant tuberculosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of bedaquiline hydrochloride involves several key steps, including the formation of intermediates through various chemical reactions. A notable method includes a palladium-catalyzed coupling reaction that connects two aromatic rings, leading to the formation of the quinoline structure.

  1. Palladium-Catalyzed Coupling: This step typically uses palladium on carbon as a catalyst, facilitating the bond formation between aryl halides and organometallic reagents under inert atmosphere conditions.
  2. Hydrochloride Formation: The base form of bedaquiline is converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability.

Recent studies have employed high-performance liquid chromatography (HPLC) for quantitative analysis and impurity profiling during synthesis, ensuring high purity levels of the final product .

Molecular Structure Analysis

Structure and Data

Bedaquiline hydrochloride has a complex molecular structure characterized by its diarylquinoline backbone. Its molecular formula is C₂₃H₂₃ClN₂O₂S, with a molecular weight of approximately 405.96 g/mol. The structure features:

  • Quinoline Core: A bicyclic structure that contributes to its biological activity.
  • Chloride Ion: Enhances solubility in aqueous solutions.
  • Functional Groups: Including methoxy and methyl groups that influence pharmacokinetics.

The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques .

Chemical Reactions Analysis

Reactions and Technical Details

Bedaquiline undergoes various chemical reactions during its synthesis and degradation:

  1. Degradation Reactions: Under acidic or basic conditions, bedaquiline can degrade, which is critical for understanding its stability in pharmaceutical formulations. Studies have shown significant degradation under thermal stress and exposure to light .
  2. Salt Formation: The conversion to hydrochloride involves protonation reactions where bedaquiline base reacts with hydrochloric acid, forming stable salt forms that are easier to handle in formulations .
Mechanism of Action

Process and Data

Bedaquiline exerts its therapeutic effects by selectively inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This inhibition disrupts ATP production, leading to bacterial death. The mechanism can be summarized as follows:

  1. Binding: Bedaquiline binds to the c-ring of ATP synthase.
  2. Inhibition: This binding prevents proton translocation across the membrane, essential for ATP synthesis.
  3. Outcome: The depletion of ATP impairs metabolic functions critical for bacterial survival.

Clinical studies indicate that this mechanism is effective against both drug-sensitive and multidrug-resistant strains of tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bedaquiline hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 185 °C, which is significant for processing conditions during formulation development.

Chemical Properties

  • Stability: Bedaquiline is sensitive to light and heat; thus, formulations must be protected from these elements.
  • pH Sensitivity: Its stability profile varies significantly with pH changes, necessitating careful formulation design .
Applications

Scientific Uses

Bedaquiline hydrochloride is primarily utilized in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism allows it to be effective when other treatments fail, making it a critical component in global health strategies against tuberculosis.

Additionally, ongoing research explores its potential applications in other mycobacterial infections and possibly other bacterial infections due to its novel mechanism of action .

Introduction to Bedaquiline HCl

Bedaquiline hydrochloride (HCl) represents a groundbreaking advancement in antitubercular therapeutics as the first diarylquinoline-class compound approved for clinical use. This novel chemical entity specifically targets Mycobacterium tuberculosis through a unique mechanism distinct from conventional antimycobacterial agents. Its development addressed a critical therapeutic gap in multidrug-resistant tuberculosis (MDR-TB) management, where conventional regimens demonstrated unacceptably high failure rates. The hydrochloride salt formulation enhances stability and bioavailability compared to the free base, facilitating pharmaceutical processing and consistent dosing in therapeutic applications [4] [6].

Chemical and Pharmacological Classification of Bedaquiline HCl

Bedaquiline HCl (chemical name: (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride) is a diarylquinoline derivative with the molecular formula C₃₂H₃₁BrN₂O₂·HCl and molecular weight of 591.97 g/mol [6]. The compound exists as a solid powder with >99.9% plasma protein binding capacity, contributing to its extensive tissue distribution and prolonged elimination half-life of approximately 5.5 months [4] [9]. Its hydrochloride salt form improves aqueous solubility compared to the free base, though it remains highly lipophilic with an experimental logP of 7.25 [5]. This lipophilicity facilitates penetration into mycobacterial cells and macrophage-sequestered bacilli.

Pharmacologically, bedaquiline functions as a selective mycobacterial adenosine triphosphate (ATP) synthase inhibitor (binding subunit c, encoded by atpE), disrupting energy metabolism in both replicating and non-replicating bacilli [1] [4]. This novel mechanism confers bactericidal activity against drug-sensitive and drug-resistant M. tuberculosis isolates, with minimal inhibitory concentrations (MIC) typically below 0.5 µg/ml in agar medium [1] [3]. Crucially, no cross-resistance exists with first-line TB drugs or other second-line injectables, establishing it as a mechanistically unique agent within the anti-TB pharmacopeia [3].

Table 1: Molecular Characteristics of Bedaquiline HCl

PropertySpecification
IUPAC Name(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride
Molecular FormulaC₃₂H₃₁BrN₂O₂·HCl
Molecular Weight591.97 g/mol
Elemental CompositionC, 64.93%; H, 5.45%; Br, 13.50%; Cl, 5.99%; N, 4.73%; O, 5.41%
CAS Number845533-86-0
Chemical ClassDiarylquinoline
Mechanism of ActionMycobacterial ATP synthase inhibition
Lipophilicity (logP)7.25

Historical Development and Approval Milestones

Bedaquiline emerged from a targeted drug discovery program at Janssen Pharmaceutica after seven years of development, first presented publicly at the 2004 Interscience Conference on Antimicrobial Agents and Chemotherapy [4]. This discovery represented the first novel anti-TB chemical class introduced since the 1960s, ending a 40-year innovation drought in TB therapeutics [2] [4]. The compound (initially designated TMC207 or R207910) demonstrated unprecedented bactericidal activity against drug-resistant strains in preclinical models, accelerating its clinical development pathway.

The U.S. Food and Drug Administration (FDA) granted accelerated approval in December 2012 based on Phase IIb data demonstrating significantly improved culture conversion rates in MDR-TB patients [4] [8]. This marked the first FDA approval of a specifically tailored MDR-TB therapeutic. The European Medicines Agency followed with approval in 2015. The World Health Organization issued interim policy guidance in June 2013, recommending bedaquiline for eligible MDR-TB cases when effective regimens couldn't otherwise be constructed [3]. In 2023, the Indian Patent Office's rejection of patent extensions facilitated generic production, potentially expanding global access [4].

Table 2: Key Regulatory and Development Milestones for Bedaquiline HCl

YearMilestone EventSignificance
2004Initial presentation at ICAAC conferenceFirst public disclosure of novel diarylquinoline class
2009Phase II clinical trial results published in NEJMDemonstrated efficacy in MDR-TB patients
2012FDA accelerated approval (December)First specifically approved MDR-TB drug; first new TB drug since 1960s
2013WHO interim policy guidance published (June)Established programmatic conditions for use in resource-limited settings
2015European Medicines Agency approvalExpanded regulatory approval to European markets
2023Indian Patent Office rejection of patent extensionPaved way for generic production in high-burden countries
2024Pediatric formulation patent application rejection in India (July)Enabled affordable pediatric generics beyond primary patent expiration

Role in Multidrug-Resistant Tuberculosis (MDR-TB) Treatment Paradigms

Bedaquiline HCl fundamentally transformed MDR-TB management by providing a potent oral alternative to poorly tolerated injectable agents. Prior to its introduction, MDR-TB regimens required prolonged use of aminoglycosides with high risks of ototoxicity and nephrotoxicity, alongside largely ineffective bacteriostatic drugs. Bedaquiline's unique mechanism enabled its inclusion in regimens for fluoroquinolone-resistant or second-line injectable-resistant cases, preventing progression to extensively drug-resistant TB (XDR-TB) [3]. The WHO 2022 guidelines positioned bedaquiline as a core component in all-oral regimens across all age groups, replacing traditional injectables [5].

Bedaquiline's clinical impact is evidenced by several key advantages:

  • Regimen Strengthening: Enables construction of effective regimens when resistance eliminates fluoroquinolones or injectable agents [3]
  • Treatment Shortening: Contributes to 6-9 month "Bangladesh regimen" efficacy versus traditional 18-24 month therapies
  • Paediatric Adaptation: Weight-based dosing approved for children ≥5 years (≥15kg) since 2022 [5]
  • Resistance Management: Low inherent resistance rates (0.6% in treatment-naïve MDR isolates) [7]

The DREAM surveillance study (2015-2019) across 11 countries demonstrated only 0.6% primary resistance among 5,036 MDR-TB isolates, significantly lower than fluoroquinolones (33-35%) and second-line injectables [7]. Crucially, co-resistance with other novel agents (linezolid, clofazimine) remained below 0.5%, preserving its utility in complex resistance scenarios [7].

Table 3: Bedaquiline Resistance Profile in MDR-TB Treatment-Naïve Isolates (DREAM Study)

DrugResistance Rate (n=5036)Cross-Resistance with Bedaquiline
Bedaquiline0.6%-
Ofloxacin35.1%Not observed
Levofloxacin34.2%Not observed
Moxifloxacin33.3%Not observed
Linezolid1.5%0.1% in MDR-TB; 0.2% in pre-XDR/XDR
Clofazimine2.0%0.4% in MDR-TB; 1.0% in pre-XDR/XDR

Formulation innovations address historical administration challenges, particularly in pediatric populations. Conventional tablets required splitting/crushing for weight-based dosing, risking inaccurate dosing and reduced bioavailability [5]. Recent nanoemulsion formulations utilizing natural vegetable oils (e.g., olive oil) and optimized surfactant mixtures (Tween 80/Span 20) demonstrate promising characteristics: droplet size 191.6±2.38 nm, polydispersity index 0.1176±1.69, and zeta potential -25.9±3.00 mV [5]. These advances potentially enable liquid formulations with improved dose precision, palatability, and bioavailability for pediatric MDR-TB cases.

Bedaquiline's introduction catalysed development of novel regimens like the BPaMZ combination (bedaquiline + pretomanid + moxifloxacin + pyrazinamide), currently under investigation as a universal TB regimen [4]. Its integration into global TB programs has expanded treatment access from only 1,000 patients in 2015 to over 210,000 by 2024, though this remains insufficient against the estimated 410,000 annual MDR-TB cases [2] [5]. The recent agreement between Johnson & Johnson and the Stop TB Partnership's Global Drug Facility enables generic production for most low- and middle-income countries, potentially accelerating access revolution [4].

Properties

Product Name

Bedaquiline HCl

IUPAC Name

(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride

Molecular Formula

C32H32BrClN2O2

Molecular Weight

591.974

InChI

InChI=1S/C32H31BrN2O2.ClH/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;/h4-17,20-21,30,36H,18-19H2,1-3H3;1H/t30-,32-;/m1./s1

InChI Key

AOJCUQGSVYCVQU-UNCJQMLCSA-N

SMILES

O[C@](CCN(C)C)(C1=C2C=CC=CC2=CC=C1)[C@@H](C3=CC4=CC(Br)=CC=C4N=C3OC)C5=CC=CC=C5.[H]Cl

Solubility

Soluble in DMSO

Synonyms

TMC-207;TMC 207; TMC207; R207910; AIDS222089; AIDS-222089; AIDS 222089; Bedaquiline fumarate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.